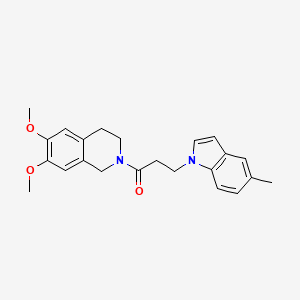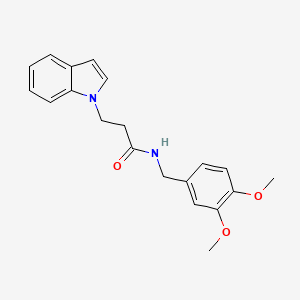![molecular formula C21H21N3O5 B14955273 N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14955273.png)
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure with a benzodioxole moiety, an indole core, and various functional groups that contribute to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the benzodioxole group, and subsequent functionalization. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group onto the indole scaffold . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and bases like cesium carbonate (Cs2CO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar indole core and benzodioxole moiety.
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also features a benzodioxole group and has shown anticancer activity.
Uniqueness
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential to target multiple biological pathways. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.
Eigenschaften
Molekularformel |
C21H21N3O5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-24-16-5-4-15(27-2)9-13(16)10-17(24)21(26)22-8-7-20(25)23-14-3-6-18-19(11-14)29-12-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,26)(H,23,25) |
InChI-Schlüssel |
QMEMQISAHDHYDH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide](/img/structure/B14955191.png)
![2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B14955208.png)
![N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955211.png)
![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl benzoate](/img/structure/B14955215.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide](/img/structure/B14955216.png)
![4-{[({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B14955221.png)
![5-(furan-2-yl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955226.png)
![2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B14955239.png)
![N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955242.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide](/img/structure/B14955245.png)
![methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14955262.png)


